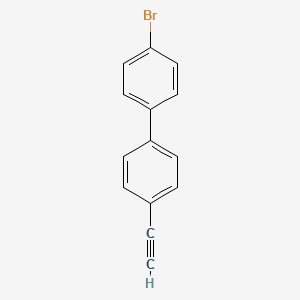

4-Bromo-4'-ethynylbiphenyl

Overview

Description

4-Bromo-4’-ethynylbiphenyl is a chemical compound with the molecular formula C14H9Br. It has a molecular weight of 257.13 . The compound is pale-yellow to yellow-brown in solid form .

Molecular Structure Analysis

The InChI code for 4-Bromo-4’-ethynylbiphenyl is 1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H . This indicates the presence of a bromine atom attached to one of the carbon atoms in the biphenyl structure.Physical and Chemical Properties Analysis

4-Bromo-4’-ethynylbiphenyl is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 257.13 .Scientific Research Applications

Biotransformation Studies

Research by McMahon et al. (1981) revealed that 4-ethynylbiphenyls undergo biotransformation into 4-biphenylylacetic acids in rat hepatic microsomes. This process involves an isotope effect consistent with either direct hydroxylation of the ethynyl moiety or oxirene formation followed by a hydride shift (McMahon, R., Turner, J. C., Whitaker, G., & Sullivan, H., 1981).

Metabolism and Oxidation

Wade et al. (1979) found that 4-ethynylbiphenyl is extensively metabolized in rats and rabbits,involving aromatic hydroxylation and oxidation of the ethynyl group. The major metabolites identified were 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid. This study provided insights into the metabolic pathways and tissue distribution of 4-ethynylbiphenyl (Wade, A., Symons, A., Martín, L., & Parke, D., 1979).

Polymerization Applications

Tak et al. (2017) researched the polymerization of 4-ethynylbiphenyl using various transition metal catalysts. They found that tungsten-based catalysts were more effective than molybdenum-based ones. The resulting polymers exhibited a conjugated polymer backbone system with biphenyl substituents and showed potential for use in organic electronics due to their photoluminescence and electrochemical properties (Tak, J., Jin, S.-H., & Gal, Y., 2017).

Crystallographic Studies

Mahapatra et al. (2010) explored the crystal structure of 4-ethynylcyanobenzene, which is closely related to 4-Bromo-4'-ethynylbiphenyl. Their study highlighted the role of CH⋯N hydrogen bonding in forming linear supramolecular arrangements, offering insights into the crystal packing of compounds with similar structures (Mahapatra, S., Azim, Y., & Desiraju, G., 2010).

Supramolecular Assemblies

Varughese & Pedireddi (2006) conducted a molecular recognition study using derivatives of 4-bromo-3,5-dihydroxybenzoic acid, including bromo derivatives similar to this compound. They found that the OH and COOH groups of these compounds interact with N-donor compounds, forming elegant and simple supramolecular architectures. This research provides insights into the potential of this compound in forming complex molecular structures (Varughese, S., & Pedireddi, V., 2006).

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-4’-ethynylbiphenyl is currently unknown due to the lack of research on this specific compound .

Biochemical Pathways

It’s worth noting that the compound’s structure suggests potential interactions with various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Properties

IUPAC Name |

1-bromo-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFPKZRALWAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)

![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)

![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)

![6-Benzyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B3184306.png)